molecular formula C14H22O6 B14293107 Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate CAS No. 113802-17-8

Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate

Cat. No.: B14293107
CAS No.: 113802-17-8
M. Wt: 286.32 g/mol
InChI Key: KCOVDXUTWLOFCS-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which can then be further modified to introduce the acetyl and acetyloxy groups . The reaction conditions often require a base catalyst such as lithium diisopropylamide in a solvent like tetrahydrofuran, maintained at low temperatures around -78°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate exerts its effects involves interactions with various molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The specific pathways involved depend on the context of its use, such as in metabolic studies or pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-acetyl-5-(tert-butyl)-3-oxohexanoate
  • Tert-butyl 2-acetyl-5-(methoxy)-3-oxohexanoate

Uniqueness

Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate is unique due to the presence of both acetyl and acetyloxy groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring selective reactions or specific functional group interactions.

Properties

CAS No.

113802-17-8

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

tert-butyl 2-acetyl-5-acetyloxy-3-oxohexanoate

InChI

InChI=1S/C14H22O6/c1-8(19-10(3)16)7-11(17)12(9(2)15)13(18)20-14(4,5)6/h8,12H,7H2,1-6H3

InChI Key

KCOVDXUTWLOFCS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(C(=O)C)C(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

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